molecular formula C8H6Br2INO B14514507 2,2-Dibromo-N-(4-iodophenyl)acetamide CAS No. 63389-52-6

2,2-Dibromo-N-(4-iodophenyl)acetamide

Cat. No.: B14514507
CAS No.: 63389-52-6
M. Wt: 418.85 g/mol
InChI Key: YDXSGQMTJBMHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H6Br2INO It is a halogenated acetamide derivative, characterized by the presence of bromine and iodine atoms attached to the phenyl ring and the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-N-(4-iodophenyl)acetamide typically involves the bromination and iodination of acetamide derivatives. One common method includes the reaction of 4-iodoaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2,2-Dibromo-N-(4-iodophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-N-(4-iodophenyl)acetamide involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromophenyl)acetamide: This compound has a similar structure but lacks the additional bromine and iodine atoms.

    N-(2,4-Dibromophenyl)acetamide: Similar to 2,2-Dibromo-N-(4-iodophenyl)acetamide but without the iodine atom.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

63389-52-6

Molecular Formula

C8H6Br2INO

Molecular Weight

418.85 g/mol

IUPAC Name

2,2-dibromo-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C8H6Br2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13)

InChI Key

YDXSGQMTJBMHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Br)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.